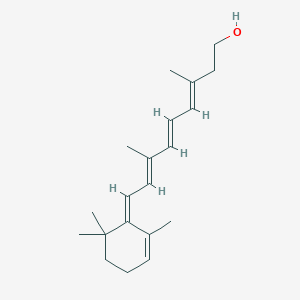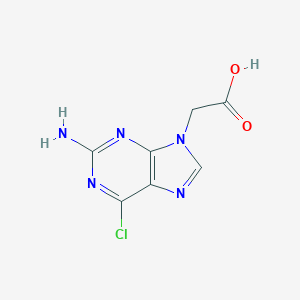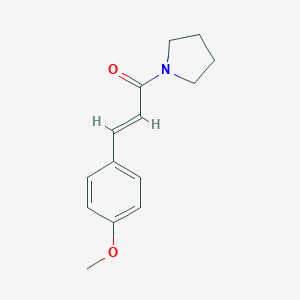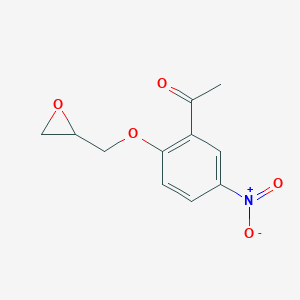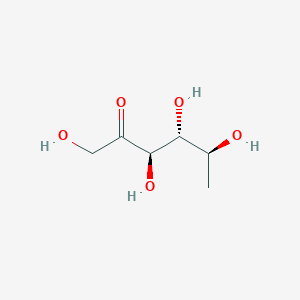
Dtpfpm, (S(-))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dtpfpm, (S(-)) is a chiral compound that has been widely used in scientific research due to its unique structure and properties. This compound has been found to have a variety of applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of Dtpfpm, (S(-)) is not fully understood, but it is believed to involve the binding of the compound to specific receptors in the body. This binding can lead to a variety of biochemical and physiological effects, including changes in the activity of enzymes and ion channels.
Biochemical and Physiological Effects:
Dtpfpm, (S(-)) has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to affect the activity of ion channels, including the GABA-A receptor and the NMDA receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Dtpfpm, (S(-)) in lab experiments is its ability to bind to specific receptors in the body. This can make it a useful tool for studying the mechanism of action of various drugs. However, one limitation of using this compound is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.
Direcciones Futuras
There are several potential future directions for research involving Dtpfpm, (S(-)). One area of interest is the development of new drugs that target specific receptors in the body. Another area of interest is the study of the biochemical and physiological effects of this compound in different animal models. Additionally, there is potential for the use of Dtpfpm, (S(-)) in the development of new diagnostic tools for certain diseases.
Métodos De Síntesis
The synthesis of Dtpfpm, (S(-)) is a complex process that involves several steps. The first step is the preparation of the starting material, which is (S)-2-phenylpropanal. This is then converted to the corresponding alcohol using a reducing agent such as sodium borohydride. The alcohol is then reacted with a phosphorus compound to form the desired product, Dtpfpm, (S(-)).
Aplicaciones Científicas De Investigación
Dtpfpm, (S(-)) has been used extensively in scientific research due to its ability to bind to specific receptors in the body. This compound has been found to have a variety of applications in the field of biochemistry and pharmacology. It has been used to study the mechanism of action of various drugs and to develop new drugs that target specific receptors.
Propiedades
Número CAS |
142930-38-9 |
|---|---|
Nombre del producto |
Dtpfpm, (S(-))- |
Fórmula molecular |
C29H31F4N3O4S |
Peso molecular |
593.6 g/mol |
Nombre IUPAC |
(4S)-1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-6-methyl-5-propan-2-yloxycarbonyl-2-sulfanylidene-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C29H31F4N3O4S/c1-17(2)40-26(37)24-18(3)35(21-12-14-34(15-13-21)16-19-8-10-20(30)11-9-19)27(41)36(28(38)39)25(24)22-6-4-5-7-23(22)29(31,32)33/h4-11,17,21,25H,12-16H2,1-3H3,(H,38,39)/t25-/m0/s1 |
Clave InChI |
RBVWAVPYRBMIOS-VWLOTQADSA-N |
SMILES isomérico |
CC1=C([C@@H](N(C(=S)N1C2CCN(CC2)CC3=CC=C(C=C3)F)C(=O)O)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C |
SMILES |
CC1=C(C(N(C(=S)N1C2CCN(CC2)CC3=CC=C(C=C3)F)C(=O)O)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C |
SMILES canónico |
CC1=C(C(N(C(=S)N1C2CCN(CC2)CC3=CC=C(C=C3)F)C(=O)O)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C |
Otros números CAS |
142930-38-9 |
Sinónimos |
3,6-dihydro-4-methyl-2-thioxo-6-(2-trifluoromethylphenyl)-1,5(2H)-pyrimidinedicarboxylic acid, 1-(1-((4-fluorophenyl)methyl)-4-piperidinyl) 5-(1-methylethyl) ester 3,6-dihydro-4-methyl-2-thioxo-6-(2-trifluoromethylphenyl)-1,5(2H)-pyrimidinedicarboxylic acid, 1-(1-((4-fluorophenyl)methyl)-4-piperidinyl) 5-(1-methylethyl) ester, monohydrochloride, (R(-))-isomer 3,6-dihydro-4-methyl-2-thioxo-6-(2-trifluoromethylphenyl)-1,5(2H)-pyrimidinedicarboxylic acid, 1-(1-((4-fluorophenyl)methyl)-4-piperidinyl) 5-(1-methylethyl) ester, monohydrochloride, (S(-))-isomer 3,6-dihydro-4-methyl-2-thioxo-6-(2-trifluoromethylphenyl)-1,5(2H)-pyrimidinedicarboxylic acid, 1-(1-((4-fluorophenyl)methyl)-4-piperidinyl) 5-(1-methylethyl) ester, R(-)-isomer DTPFPM DTPFPM, (R(-))-isomer DTPFPM, (S(-))-isomer DTPFPM, monohydrochloride (R(-))-isomer DTPFPM, monohydrochloride (S(-))- SQ 32,547 SQ 32547 SQ-32,547 SQ-32547 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



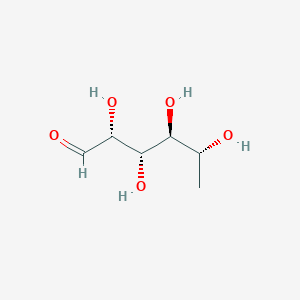
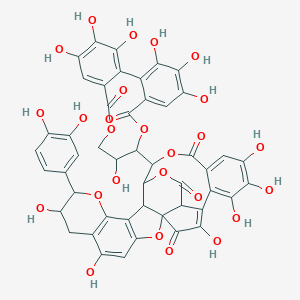
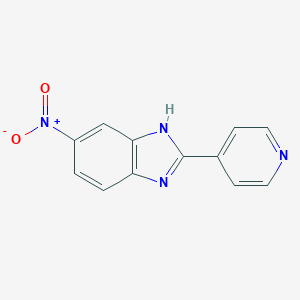
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)
